molecular formula C8H7N3O5 B7821845 Furazolidone

Furazolidone

Cat. No.: B7821845
M. Wt: 225.16 g/mol
InChI Key: PLHJDBGFXBMTGZ-UHFFFAOYSA-N
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Description

Furazolidone (C₈H₇N₃O₅) is a nitrofuran-class antimicrobial agent with the chemical name 3-((5-nitrofurfurylidene)amino)-2-oxazolidinone . It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, protozoa (e.g., Giardia intestinalis), and Helicobacter pylori . Its mechanism involves the inhibition of bacterial enzymes (e.g., acetyl coenzyme A formation) and generation of toxic nitro radicals that damage microbial DNA and cellular components .

This compound is widely used in low-resource settings due to its low cost, minimal resistance development, and efficacy in metronidazole-resistant infections . It is a key component of quadruple therapy for H. pylori eradication, particularly in China .

Preparation Methods

Synthetic Routes and Reaction Conditions

Furazolidone can be synthesized through a multi-step process. One common method involves the reaction of 5-nitrofurfural with semicarbazide to form 5-nitrofurfurylidene-semicarbazone. This intermediate is then cyclized with ethylene oxide to yield this compound .

Industrial Production Methods

In industrial settings, this compound is produced by mixing the raw materials, including 5-nitrofurfural and semicarbazide, under controlled conditions. The mixture is then subjected to cyclization and purification processes to obtain the final product. The preparation method may also involve the use of fillers, solubilizers, and other excipients to enhance the drug’s stability and bioavailability .

Chemical Reactions Analysis

Types of Reactions

Furazolidone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

1.1. Helicobacter pylori Eradication

Furazolidone is particularly significant in the treatment of H. pylori infections, especially in regions with high antibiotic resistance. Research indicates that this compound-containing regimens demonstrate higher eradication rates compared to other antibiotics. A systematic review found that the eradication rates for this compound were 90% in per-protocol analyses, making it a potent option in quadruple therapy regimens .

Table 1: Efficacy of this compound in H. pylori Treatment

Study TypeDuration (Days)Dose (mg)Cure Rate (%) ITTCure Rate (%) PP
Randomized Trials1410094.594.5
Meta-AnalysisVaries2008087
Sequential Therapy142008981

1.2. Veterinary Applications

In veterinary medicine, this compound has been used as a feed additive to combat bacterial infections in livestock. However, its use has been controversial due to potential mutagenic effects and regulatory bans in certain countries . A case study highlighted an incident of widespread contamination in poultry farms linked to this compound residues .

Oncological Applications

Recent studies have explored the anti-leukemic properties of this compound, particularly in acute myeloid leukemia (AML). In vitro studies have shown that this compound can induce apoptosis and inhibit the proliferation of AML cell lines at submicromolar concentrations .

Table 2: Anti-Leukemic Activity of this compound

Cell LineIC50 (µM)Effect on ProliferationInduced Apoptosis
Kasumi-110Significant inhibitionYes
U93720Moderate inhibitionYes
HL-6015Significant inhibitionYes

Safety and Adverse Effects

Despite its efficacy, the safety profile of this compound remains a concern. Reports have documented adverse effects such as pulmonary toxicity and hypersensitivity reactions during treatment for H. pylori infections . In a retrospective cohort study, two risk factors for this compound-associated fever were identified: female gender and concurrent use of clarithromycin .

Case Studies

Case Study 1: Pulmonary Toxicity
Two patients developed lung injuries characterized by fever and cough after receiving this compound for H. pylori treatment. Imaging revealed bilateral interstitial infiltrates, which improved upon discontinuation of the drug .

Case Study 2: Efficacy in Cholera
In a randomized controlled trial involving children with cholera, this compound was found to be clinically effective without significant toxicity, underscoring its utility in treating gastrointestinal infections .

Mechanism of Action

Furazolidone exerts its antibacterial and antiprotozoal effects by binding to bacterial DNA and inducing cross-links. This leads to high levels of mutations in the bacterial chromosome, ultimately inhibiting DNA replication and protein production. The compound also inhibits monoamine oxidase, which contributes to its antimicrobial activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Furazolidone shares structural similarities with other nitrofurans and nitroheterocyclic drugs (Table 1).

Table 1: Structural and Functional Comparison

Compound Chemical Structure Mechanism of Action Antimicrobial Spectrum Resistance Prevalence
This compound 3-((5-nitrofurfurylidene)amino)-2-oxazolidinone Generates nitro radicals; inhibits bacterial enzymes H. pylori, Giardia, Gram ± bacteria Low (0–15%)
Metronidazole 2-methyl-5-nitroimidazole Reduced by PFOR; generates toxic intermediates Anaerobes, protozoa, H. pylori High (up to 80%)
Nitrofurantoin 1-[(5-nitro-2-furanyl)methylene]amino hydantoin Disrupts DNA synthesis; inhibits acetyl-CoA Urinary tract pathogens Moderate (10–30%)
Nitrofurazone 5-nitro-2-furaldehyde semicarbazone Inhibits bacterial enzymes; topical use Skin infections, wounds Rare

pylori Eradication

  • Study 1: A this compound-based quadruple therapy achieved an 85% eradication rate vs. 72% for standard therapy (P = 0.067), highlighting its non-inferiority .
  • Study 2 : In China, this compound-containing triple therapies (PPI + bismuth) showed >90% success in metronidazole-resistant cases .

Table 2: Clinical Studies on H. pylori Therapy

Study Design Regimen Eradication Rate Reference
Quadruple therapy This compound + PPI + bismuth + amoxicillin 85%
Standard triple therapy Clarithromycin + PPI + amoxicillin 72%
Chinese triple therapy This compound + PPI + bismuth >90%

Anti-Protozoal Activity

  • This compound causes ultrastructural damage to Giardia intestinalis, depleting cytoplasmic glycogen and ribosomes, similar to metronidazole but with a distinct redox pathway .

Toxicity and Resistance

  • Toxicity: this compound is associated with rare hepatotoxicity and neurotoxicity, leading to withdrawal in some markets .
  • Resistance : Mutations in porD and oorD genes contribute to resistance, but rates remain low compared to metronidazole .

Biological Activity

Furazolidone, a nitrofuran derivative, is primarily known for its antibacterial and antiprotozoal properties. It has been widely used in treating gastrointestinal infections, particularly those caused by Helicobacter pylori, and is recognized for its effectiveness against various pathogens. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, safety profile, and notable case studies.

This compound exhibits its antibacterial activity through several mechanisms:

  • DNA Interference : It binds to bacterial DNA and induces cross-linking, leading to mutations and impaired replication. This mechanism is particularly effective against bacteria like E. coli and H. pylori .
  • Protein Synthesis Inhibition : The compound disrupts protein synthesis, which is crucial for bacterial growth and survival .
  • Virulence Factor Modulation : Recent studies have shown that this compound can inhibit virulence factors in pathogens such as Pseudomonas aeruginosa, affecting biofilm formation and motility .

Efficacy in Clinical Studies

This compound has demonstrated significant efficacy in various clinical settings:

  • Helicobacter pylori Treatment : A meta-analysis indicated that this compound-containing regimens had higher eradication rates compared to other antibiotics, with a pooled eradication rate exceeding 90% . Notably, a low daily dose of 200 mg was well-tolerated over a 14-day regimen.
  • Broad Antibacterial Spectrum : this compound is effective against a wide range of gastrointestinal pathogens, including Salmonella, Shigella, and Giardia lamblia .

Safety Profile

While generally considered safe, this compound has been associated with some adverse effects:

  • Adverse Events (AEs) : A systematic review found no significant increase in total or severe AEs when comparing this compound with non-furazolidone regimens . However, elevated risks were noted at higher doses.
  • Pulmonary Toxicity : Recent case studies have reported instances of lung injury associated with this compound treatment for H. pylori infection. Symptoms included fever, cough, and elevated eosinophil counts, which improved after discontinuation of the drug .

Case Study 1: Pulmonary Toxicity

Two patients treated with this compound for H. pylori infection developed pulmonary symptoms suggestive of drug-induced lung injury. Imaging revealed bilateral interstitial infiltrates, and symptoms resolved upon discontinuation of the drug .

Case Study 2: Efficacy Against Pseudomonas aeruginosa

In a laboratory study using C. elegans models, this compound significantly reduced infection rates from P. aeruginosa. It inhibited biofilm production and quorum sensing (QS) systems, demonstrating its potential as an anti-virulence agent .

Comparative Efficacy Table

PathogenEfficacy of this compoundNotes
Helicobacter pyloriHighEradication rates >90% in combination therapies
E. coliModerateEffective against various strains
Salmonella spp.HighBroad-spectrum activity against gastrointestinal pathogens
Pseudomonas aeruginosaModerateInhibits biofilm formation and virulence factors

Q & A

Basic Research Questions

Q. What are the key chemical identifiers and safety classifications of furazolidone for laboratory use?

this compound (IUPAC: 3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one) has a molecular formula of C₈H₇N₃O₅ and a molecular weight of 225.16 g/mol. It is classified under GHS for reproductive toxicity (Category 2) and aquatic toxicity (acute and chronic, Category 3). Safety protocols mandate avoiding environmental release, using personal protective equipment (PPE), and storing in locked facilities .

Q. How does this compound exert its antibacterial and antiprotozoal effects in experimental models?

this compound inhibits bacterial DNA synthesis via nitroreductase-mediated production of reactive intermediates. It also suppresses monoamine oxidase (MAO) and diamine oxidase (DAO) activities, which may contribute to its antiprotozoal effects. These mechanisms are dose-dependent and vary across species, necessitating species-specific validation in preclinical studies .

Q. What methodological frameworks are recommended for designing studies on this compound’s efficacy?

Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure research questions. For example:

  • Population : H. pylori-infected patients.
  • Intervention : this compound-containing triple therapy (e.g., 100–200 mg/day).
  • Comparison : Non-furazolidone regimens (e.g., clarithromycin-based).
  • Outcome : Eradication rates and adverse event (AE) incidence.
  • Time : 7–14 days. This ensures measurable, relevant outcomes aligned with clinical guidelines .

Advanced Research Questions

Q. How should researchers address contradictions in efficacy and safety data across this compound studies?

Conflicting results (e.g., high-dose efficacy vs. increased nausea/dizziness risk) require sensitivity and subgroup analyses. For instance, meta-analyses show that total AE risk (RR 1.04, 95% CI 0.89–1.21) remains comparable between this compound and non-furazolidone regimens, but high-dose this compound (600 mg/day) increases nausea (RR 4.63) and dizziness (RR 12.28). Use stratified randomization and covariate adjustment to isolate dose-dependent effects .

Q. What experimental protocols mitigate this compound’s reproductive and aquatic toxicity in lab settings?

  • Reproductive Toxicity : Adhere to GHS Category 2 guidelines (H361). Use secondary containment for handling, and restrict access to reproductive toxicity labs.
  • Aquatic Toxicity : Avoid environmental discharge (H412). Dispose of waste via approved facilities (EPA TSCA compliance) . Include toxicity screening in preclinical workflows using zebrafish or Daphnia models.

Q. How can terahertz (THz) spectroscopy enhance trace detection of this compound in pharmacokinetic studies?

THz meta-surface sensors detect this compound at concentrations as low as 10 mg/dL via resonant frequency shifts. This method improves sensitivity over HPLC by amplifying interactions between THz waves and nitro groups. Calibrate sensors with standard solutions (10–1000 mg/dL) and validate with spiked biological matrices .

Q. What statistical approaches optimize dose-response modeling for this compound?

Use nonlinear mixed-effects models (NLMEM) to analyze dose-dependent efficacy and AE thresholds. For example, multivariate analysis shows therapeutic success (OR 1.5, 95% CI 1.3–2.7) peaks at 200 mg/day, while AE risk (OR 2.3, 95% CI 1.7–3.2) escalates beyond 400 mg/day. Bootstrap resampling reduces variability in small-sample studies .

Q. How should researchers evaluate this compound’s carcinogenic potential given limited human data?

Preclinical carcinogenicity studies are critical. Use in vitro assays (Ames test, micronucleus) and in vivo rodent models (2-year bioassays) to assess genotoxicity. Prioritize studies with exposure durations >14 days, as short-term trials lack sensitivity. Reference IARC guidelines for nitroimidazole analogs .

Q. Methodological and Ethical Considerations

Q. What protocols ensure compliance with ethical standards in this compound trials?

  • Obtain informed consent highlighting reproductive toxicity risks (GHS Category 2).
  • Monitor hematological parameters (e.g., anemia risk in infants) and exclude vulnerable populations (pregnant individuals, neonates).
  • Submit protocols to institutional review boards (IRBs) for FINER criteria assessment (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How can environmental contamination by this compound be minimized in wastewater from labs?

  • Use activated carbon filtration or advanced oxidation processes (AOPs) to degrade this compound residues.
  • Partner with EPA-certified disposal facilities for incineration (≥1,000°C) to prevent aquatic toxicity. Document waste streams per TSCA requirements .

Properties

IUPAC Name

3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O5/c12-8-10(3-4-15-8)9-5-6-1-2-7(16-6)11(13)14/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHJDBGFXBMTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4041997
Record name Furazolidone
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Molecular Weight

225.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Yellow odorless solid; [Merck Index]
Record name Furazolidone
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Solubility

Solubility in water (pH 6): approx 40 mg/l @ 25 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 763
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Vapor Pressure

0.0000026 [mmHg]
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Color/Form

Yellow crystals from DMF (N,N-dimethylformamide)

CAS No.

67-45-8
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Record name 2-Oxazolidinone, 3-[[(5-nitro-2-furanyl)methylene]amino]-
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Melting Point

255 °C, MP: 254-256 °C (decomposes), MP: 275 °C (decomp)
Details Gerhartz, W. (exec ed.). Ullmann's Encyclopedia of Industrial Chemistry. 5th ed.Vol A1: Deerfield Beach, FL: VCH Publishers, 1985 to Present., p. VA6 (1986) 205
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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